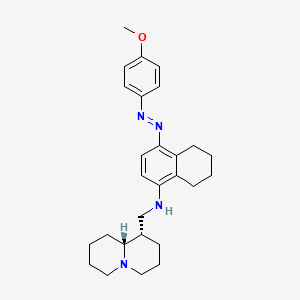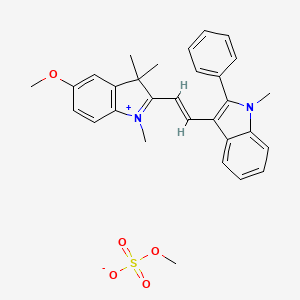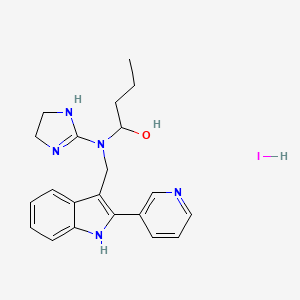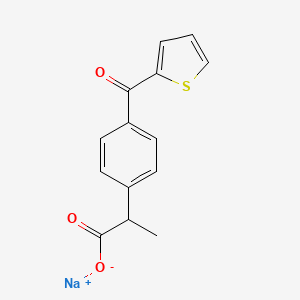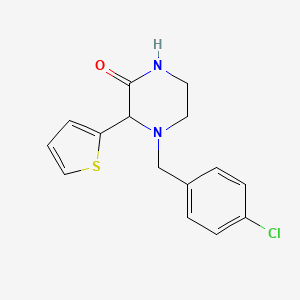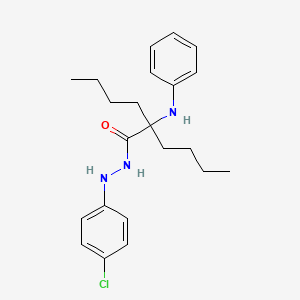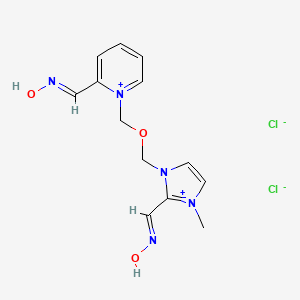
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride is a complex organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both pyridinium and imidazolium moieties, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride typically involves the reaction of pyridine derivatives with appropriate imidazole compounds under controlled conditions. The reaction often requires the use of oxidizing agents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its chemical behavior.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
Pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of both pyridinium and imidazolium moieties allows for versatile interactions with different biomolecules .
相似化合物的比较
Similar Compounds
Pyridinium chloride: A simpler pyridinium salt with similar reactivity but lacking the imidazolium moiety.
Imidazolium chloride: Contains the imidazolium moiety but lacks the pyridinium component.
N-Methylpyridinium iodide: Another pyridinium salt with different substituents and reactivity.
Uniqueness
The uniqueness of pyridinium, 2-((hydroxyimino)methyl)-1-(((2-((hydroxyimino)methyl)-3-methyl-1H-imidazolium-1-yl)methoxy)methyl)-, dichloride lies in its dual functionality, combining the properties of both pyridinium and imidazolium salts. This dual nature enhances its reactivity and broadens its range of applications in scientific research and industry .
属性
CAS 编号 |
93490-44-9 |
|---|---|
分子式 |
C13H17Cl2N5O3 |
分子量 |
362.2 g/mol |
IUPAC 名称 |
(NE)-N-[[1-[[2-[(E)-hydroxyiminomethyl]-3-methylimidazol-3-ium-1-yl]methoxymethyl]pyridin-1-ium-2-yl]methylidene]hydroxylamine;dichloride |
InChI |
InChI=1S/C13H15N5O3.2ClH/c1-16-6-7-18(13(16)9-15-20)11-21-10-17-5-3-2-4-12(17)8-14-19;;/h2-9H,10-11H2,1H3;2*1H |
InChI 键 |
ISPOWAKQIIONMC-UHFFFAOYSA-N |
手性 SMILES |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2/C=N/O)/C=N/O.[Cl-].[Cl-] |
规范 SMILES |
C[N+]1=C(N(C=C1)COC[N+]2=CC=CC=C2C=NO)C=NO.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


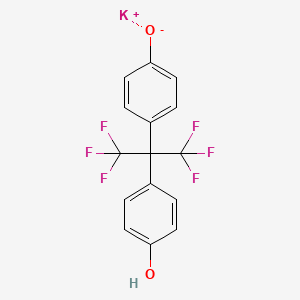
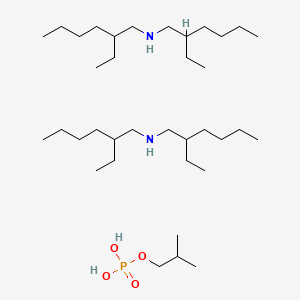
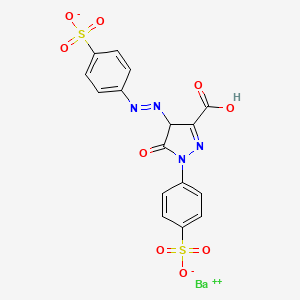
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
